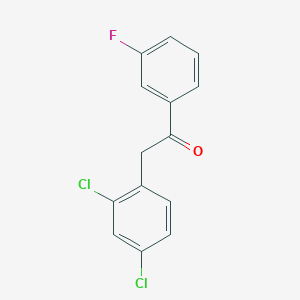
2-(2,4-Dichlorophenyl)-1-(3-fluorophenyl)ethanone
説明
“2-(2,4-Dichlorophenyl)-1-(3-fluorophenyl)ethanone” is a complex organic compound. It contains two phenyl rings, one of which is substituted with two chlorine atoms and the other with a fluorine atom. The two rings are connected by an ethanone (ketone) group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the two phenyl rings and the ketone group. The chlorine and fluorine atoms would be expected to significantly influence the electronic structure and reactivity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the halogens (chlorine and fluorine) could make it relatively polar, influencing its solubility in different solvents .科学的研究の応用
Environmental Toxicology and Pollution
Chlorophenol Contamination and Aquatic Toxicity
Chlorophenols, including compounds similar to 2-(2,4-Dichlorophenyl)-1-(3-fluorophenyl)ethanone, are evaluated for their environmental impact, particularly in aquatic environments. The toxicity of chlorophenols like 2,4-dichlorophenol to fish and aquatic life upon long-term exposure has been considerable. Their biodegradation in the presence of adapted microflora suggests a pathway for mitigating environmental contamination (Krijgsheld & Gen, 1986).
Organic Chemistry and Synthesis
Fluorescent Chemosensors
Compounds structurally related to this compound serve as crucial platforms for developing fluorescent chemosensors. These sensors detect various analytes, including metal ions and organic molecules, showcasing the compound’s versatility in sensor development (Roy, 2021).
Bioremediation and Environmental Restoration
Herbicide Biodegradation
The analysis of environmental behaviors and microbial biodegradation of herbicides related to this compound highlights the role of microorganisms in degrading such compounds. This research indicates the potential for bioremediation strategies to mitigate environmental contamination by similar herbicides (Magnoli et al., 2020).
Environmental Science and Safety
Pesticide Wastewater Treatment
Studies on wastewater from the pesticide industry, containing compounds like 2,4-dichlorophenoxyacetic acid (a related compound), underline the necessity for advanced treatment methods. Biological processes and activated carbon are effective in removing these contaminants, suggesting strategies for dealing with wastewater containing similar complex molecules (Goodwin et al., 2018).
作用機序
将来の方向性
The future directions for research on this compound would depend on its intended use and observed properties. If it shows promising activity in a particular application (such as medicinal chemistry), future research could focus on optimizing its structure and studying its mechanism of action in more detail .
特性
IUPAC Name |
2-(2,4-dichlorophenyl)-1-(3-fluorophenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2FO/c15-11-5-4-9(13(16)8-11)7-14(18)10-2-1-3-12(17)6-10/h1-6,8H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCNZJYMRPWXDDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)CC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



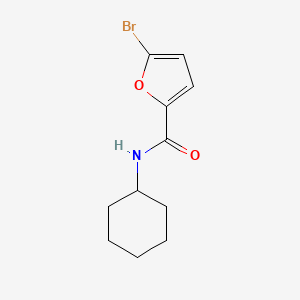



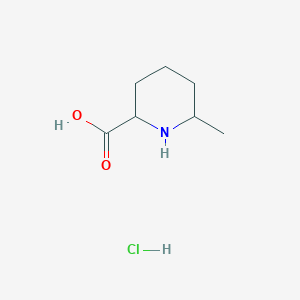

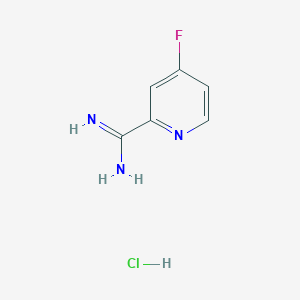

![{2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride](/img/structure/B3087998.png)
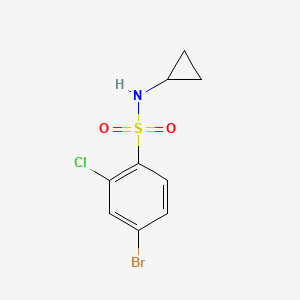



![2-{[2-(4-Methylbenzoyl)hydrazino]carbonyl}benzoic acid](/img/structure/B3088046.png)